3-Bromotoluene-2,4,6-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

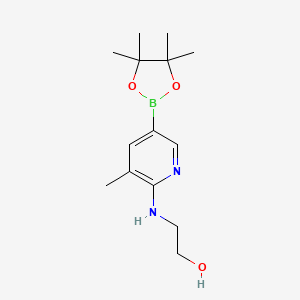

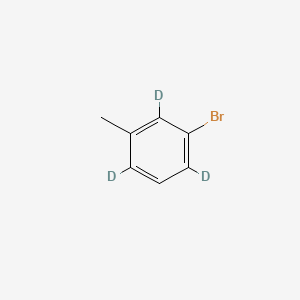

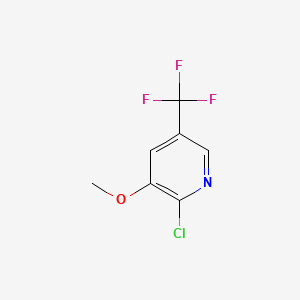

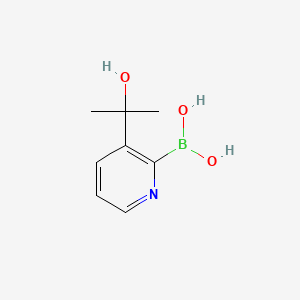

3-Bromotoluene-2,4,6-d3 is a variant of bromotoluene, which is an aryl bromide based on toluene . In bromotoluenes, at least one aromatic hydrogen atom is replaced with a bromine atom . 3-Bromotoluene is an electron-rich aryl bromide .

Synthesis Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Molecular Structure Analysis

The molecular formula of 3-Bromotoluene is C7H7Br . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3-Bromotoluene molecule contains a total of 15 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromotoluene include a density of 1.4±0.1 g/cm3, a boiling point of 182.1±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 60.0±0.0 °C .科学的研究の応用

Environmental Impact and Toxicology of Brominated Compounds

Research on brominated compounds, like 2,4,6-Tribromophenol, highlights their significant environmental presence due to their use in flame retardants, pesticides, and as by-products of natural and industrial processes. These studies focus on environmental concentrations, toxicokinetics, and toxicodynamics, emphasizing the need for more research on their impact on ecosystems and human health (Koch & Sures, 2018).

Novel Brominated Flame Retardants

Investigations into novel brominated flame retardants (NBFRs) discuss their occurrence in various environments, including indoor air, dust, and consumer goods. This review points out significant knowledge gaps in the occurrence, fate, and toxicity of these compounds, underlining the importance of developing comprehensive monitoring and analytical methods to better understand their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Applications in Sensors and Catalysis

Research into related brominated organic frameworks and compounds has explored their utility in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. Such work underscores the potential of brominated compounds in creating sensitive and selective detection systems for environmental and clinical applications (Roy, 2021).

Implications for Cancer Risk Assessment

Studies on bromate, a related brominated compound, have focused on its mutagenic properties and implications for cancer risk assessment. This work is crucial for understanding the mechanisms through which brominated compounds may pose health risks, thereby informing regulatory and safety standards (Moore & Chen, 2006).

Safety and Hazards

3-Bromotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, avoiding dust formation, not ingesting, and not breathing vapours/dust .

将来の方向性

As a chemical compound used in scientific research, 3-Bromotoluene-2,4,6-d3 exhibits intriguing properties, making it valuable for studying various phenomena. Its applications range from investigating reaction mechanisms to understanding molecular interactions. It is also used in the production of stable isotopes that are highly enriched and isotopically labeled to the highest standards .

特性

IUPAC Name |

2-bromo-1,3,5-trideuterio-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-QGZYMEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)